molecular formula C11H15NO2S B1378821 N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1461713-46-1

N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B1378821
CAS No.: 1461713-46-1
M. Wt: 225.31 g/mol
InChI Key: DMCZZUTVTYANDL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide ( 1461713-46-1) is a synthetic compound supplied as a high-purity chemical building block for research and development applications. This compound, with the molecular formula C 11 H 15 NO 2 S and a molecular weight of 225.31 g/mol, belongs to the Weinreb amide class, which is highly valued in organic synthesis for its role as a versatile acyl anion equivalent . Its primary research application is as a key synthetic intermediate, particularly in the construction of complex molecules. The Weinreb amide functionality allows for controlled nucleophilic addition reactions, enabling the synthesis of ketones and other carbonyl derivatives without over-addition. The presence of the methylsulfanyl (S-methyl) group on the phenyl ring offers a handle for further synthetic modifications, such as oxidation to sulfone or sulfoxide analogs, or participation in transition-metal-catalyzed cross-coupling reactions . Compounds featuring acetamide scaffolds and aromatic sulfur groups are of significant interest in medicinal chemistry for the design and discovery of new therapeutic candidates . Research into related phenoxy acetamide and phenylacetamide derivatives has shown a wide spectrum of pharmacological activities in scientific literature, including investigations into anti-cancer, anti-inflammatory, and anti-mycobacterial properties . This highlights the potential value of such structural motifs in developing novel bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order from global stockpoints with cold-chain transportation available to ensure product integrity .

Properties

IUPAC Name

N-methoxy-N-methyl-2-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-12(14-2)11(13)8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCZZUTVTYANDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of N-methoxy-N-methylacetamide with a suitable phenyl derivative. One common method is the reaction of N-methoxy-N-methylacetamide with 2-(methylsulfanyl)phenylacetic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is typically isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs. Understanding these interactions is vital for assessing its potential as a therapeutic agent.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic approach includes:

  • Formation of the methylsulfanyl-substituted phenyl moiety.
  • Introduction of the methoxy group.
  • Acetylation to form the final acetamide structure.

Careful control of reaction conditions is necessary to maximize yield and purity during synthesis.

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are sparse, related research has provided insights into its potential applications:

  • Cytochrome P450 Interaction : Studies have shown that compounds inhibiting CYP1A2 can significantly alter drug metabolism, which could lead to enhanced efficacy or toxicity of co-administered medications.
  • Antibacterial and Antifungal Investigations : Similar compounds have demonstrated promising results in inhibiting microbial growth, suggesting that this compound may also possess such activities.
  • Pharmaceutical Formulation : Its solubility profile indicates suitability for formulation in pharmaceutical products where bioavailability is critical.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide depends on its specific application. In biochemical assays, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamides, focusing on substituents, conformational behavior, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Conformational Behavior Key Properties
N-Methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide - N-Methoxy-N-methyl
- 2-(Methylsulfanyl)phenyl
C₁₁H₁₅NO₂S 225.31 Likely single dominant conformer (analogy to chloro-substituted acetamide) Moderate polarity; methylsulfanyl enhances lipophilicity
2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide
(CAS: 90562-45-1)
- Chloro
- 2-(Methylsulfanyl)phenyl
C₉H₁₀ClNOS 215.70 Single preferred conformer
(dipole moment: ~4.5 D)
Higher polarity due to Cl; used as intermediate in heterocyclic synthesis
2-(Diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide - Diphenylthiophosphoryl
- 2-(Methylsulfanyl)phenyl
C₂₁H₂₀NOPS₂ 397.49 Equilibrium of two conformers (synclinal/anticlinal orientations) Bulky substituent induces conformational flexibility; potential for diverse crystal packing
N-(2-Methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
(Compound ID: Y030-4541)
- 2-Methoxyphenyl
- Phenylsulfanyl
C₂₁H₁₉NO₂S 373.45 Not reported; steric hindrance from phenylsulfanyl likely affects conformation High steric bulk; phenylsulfanyl may enhance π-π stacking in crystals
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - Nitro
- Methylsulfonyl
- 4-Chlorophenyl
C₉H₉ClN₂O₅S 316.70 Nitro group twisted out of benzene plane; intermolecular H-bonding observed Strong electron-withdrawing groups (NO₂, SO₂) increase reactivity; used in heterocyclic synthesis

Key Observations :

Substituent Effects on Polarity: The chloro and nitro analogs exhibit higher polarity due to electron-withdrawing groups, influencing solubility and dipole moments .

Conformational Flexibility :

  • Bulky groups (e.g., diphenylthiophosphoryl ) induce conformational equilibria, impacting molecular recognition and crystal packing .
  • Smaller substituents (e.g., chloro ) favor single conformers, simplifying crystallization .

Synthetic Utility: Chloro- and nitro-substituted acetamides are common intermediates for synthesizing heterocycles (e.g., thiazolidinones, quinoxalines) . The target compound’s N-methoxy-N-methyl group may act as a directing group in metal-catalyzed reactions, though this requires further study .

Hydrogen Bonding and Crystal Engineering: Sulfonyl and nitro groups participate in strong intermolecular interactions (e.g., C–H⋯O bonds), stabilizing crystal lattices .

Biological Activity

N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the acetamide class of organic compounds, characterized by the presence of an acyl group linked to nitrogen. The functional groups present in this compound, particularly the methoxy and methylsulfanyl moieties, contribute to its reactivity and biological activity.

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics, indicating potential interactions with medications metabolized by this enzyme.
  • Cellular Signaling Modulation : this compound influences various cellular processes, including gene expression and cell signaling pathways. Notably, it modulates the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties similar to other acetamide derivatives. Compounds with structural similarities have shown antifungal and antibacterial activities, warranting further investigation into this compound's efficacy against various pathogens.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory applications. In vitro studies have demonstrated that similar compounds can significantly reduce the expression of inflammatory markers such as iNOS and COX-2 .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as solubility and metabolic stability are critical for its bioavailability. The compound's interaction with CYP1A2 also raises concerns about drug-drug interactions when co-administered with other medications.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies : Research has shown that this compound inhibits CYP1A2 with significant potency, which may lead to altered pharmacokinetics for drugs metabolized by this enzyme.
  • Cellular Assays : In cellular models, the compound has been observed to affect signaling pathways related to inflammation and cancer progression, indicating its potential as a therapeutic agent.
  • Comparative Analysis : A comparative study highlighted structural analogues of this compound, emphasizing differences in biological activity based on substituent variations (see Table 1).
Compound NameStructure FeaturesUnique Properties
N-Methoxy-N-methyl-2-phenylacetamideLacks methylsulfanyl groupDifferent biological activity profile
N-Methoxy-N-methyl-2-(phenylsulfinyl)acetamideContains phenylsulfinyl instead of methylsulfanylPotentially different metabolic pathways
2-Methoxy-2-[2-(benzylideneamino)]acetamideBenzylideneamino substitutionNotable antifungal activity

Q & A

Q. What are the common synthetic routes for preparing N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide?

Methodological Answer: The compound is typically synthesized via a Weinreb amide intermediate , which facilitates the formation of ketones or secondary amides. A representative route involves:

Sulfanyl group introduction : Reacting 2-(methylsulfanyl)benzaldehyde with methoxyamine hydrochloride under acidic conditions to form the oxime.

Acetylation : Treating the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.

N-Methoxy-N-methyl functionalization : Using N-methoxy-N-methylamine in a coupling reaction (e.g., EDC/HOBt-mediated amidation) .

Q. Key Considerations :

  • Reaction temperatures (e.g., reflux in THF or DCM).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is the structural characterization of this compound performed in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

Crystal growth : Slow evaporation of ethanolic or DCM solutions to obtain diffraction-quality crystals.

Data collection : Using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : SHELXL software for solving the structure, with hydrogen atoms placed geometrically and refined using a riding model.

Q. Example Observations :

  • Dihedral angles between aromatic rings (e.g., 16.96° between pyrazole and benzene rings).
  • Intramolecular hydrogen bonds (e.g., C–H⋯O interactions forming S(6) rings) .

Q. What spectroscopic techniques are used to validate purity and structural integrity?

Methodological Answer:

NMR Spectroscopy :

  • 1H NMR : Peaks for methoxy (δ ~3.3 ppm), methylsulfanyl (δ ~2.5 ppm), and acetamide protons (δ ~3.0–3.5 ppm).
  • 13C NMR : Carbonyl resonance (δ ~170 ppm), aromatic carbons (δ ~120–140 ppm).

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns.

IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and N–O (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

Density Functional Theory (DFT) :

  • Optimize geometry using B3LYP/6-31G(d,p) basis sets.
  • Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites.

Molecular Docking :

  • Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with sulfanyl-binding pockets).
  • Analyze binding affinities (ΔG values) and hydrogen-bonding interactions .

Q. Case Study :

  • A 2024 study identified potential inhibition of cytochrome P450 enzymes via π-π stacking with the methylsulfanyl-phenyl group .

Q. How are intermolecular interactions analyzed in crystal packing, and what implications do they have?

Methodological Answer:

Hydrogen-Bonding Analysis :

  • Use Mercury software to identify N–H⋯O and C–H⋯O interactions.
  • Graph-set notation (e.g., R₂²(10) motifs from dimeric N–H⋯O bonds).

π-π Stacking : Measure centroid distances (3.4–3.8 Å) and slippage angles between aromatic rings.

Q. Implications :

  • Stabilization of crystal lattices affects solubility and melting points.
  • Polymorphism risks due to competing packing motifs .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Re-examining Sample Purity :

  • Repeat NMR with deuterated solvents to rule out solvent artifacts.
  • Perform SC-XRD on multiple crystals to confirm reproducibility.

Dynamic Effects :

  • Variable-temperature NMR to detect conformational flexibility (e.g., rotameric states of the methoxy group).
  • Compare DFT-calculated spectra with experimental data to identify discrepancies .

Q. Example :

  • A 2023 study resolved conflicting NOESY and XRD data by identifying temperature-dependent amide bond rotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide
Reactant of Route 2
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N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide

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